molecular formula C19H20ClN3O2 B277866 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

货号 B277866
分子量: 357.8 g/mol
InChI 键: KDMZIRKUYLPLRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide, commonly known as ACY-1215, is a small molecule inhibitor that has shown promising results in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and play a crucial role in cancer development and progression.

作用机制

The mechanism of action of ACY-1215 involves the inhibition of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6, which leads to the accumulation of misfolded proteins and subsequent induction of apoptosis in cancer cells. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6 inhibition also promotes the activation of the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects
Studies have shown that ACY-1215 has several biochemical and physiological effects on cancer cells. These include the induction of cell cycle arrest, inhibition of angiogenesis, and suppression of tumor growth and metastasis. ACY-1215 has also been shown to induce the expression of tumor suppressor genes and downregulate the expression of oncogenes.

实验室实验的优点和局限性

One of the main advantages of ACY-1215 is its selective inhibitory effect on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6, which makes it a promising candidate for cancer therapy. However, the limitations of ACY-1215 include its poor solubility and bioavailability, which can affect its efficacy in vivo. Furthermore, the optimal dosage and treatment schedule for ACY-1215 in humans have not been established yet.

未来方向

Future research on ACY-1215 should focus on improving its solubility and bioavailability to enhance its efficacy in vivo. Moreover, the optimal dosage and treatment schedule of ACY-1215 in humans should be determined through clinical trials. Additionally, the potential of ACY-1215 in combination with other cancer therapies should be explored further to enhance its therapeutic efficacy. Finally, the mechanism of action of ACY-1215 on immune cells should be investigated to understand its potential role in immunotherapy.

合成方法

The synthesis of ACY-1215 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-acetylpiperazine, followed by the reaction of the resulting product with 2-aminophenylboronic acid. The final product is then purified using various techniques such as column chromatography and recrystallization.

科学研究应用

The potential of ACY-1215 in cancer treatment has been extensively studied in various preclinical models. Studies have shown that ACY-1215 has a selective inhibitory effect on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide6, which is overexpressed in many cancers, including multiple myeloma, lymphoma, and solid tumors. Furthermore, ACY-1215 has been shown to enhance the efficacy of other cancer therapies, such as proteasome inhibitors and immunomodulatory drugs.

属性

产品名称

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

分子式

C19H20ClN3O2

分子量

357.8 g/mol

IUPAC 名称

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-10-12-23(13-11-22)18-9-5-4-8-17(18)21-19(25)15-6-2-3-7-16(15)20/h2-9H,10-13H2,1H3,(H,21,25)

InChI 键

KDMZIRKUYLPLRS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

规范 SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。